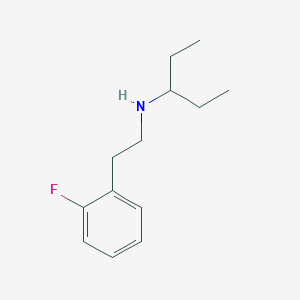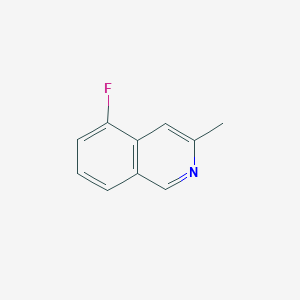
5-Fluoro-3-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-methylisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Pre-fluorinated Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroisoquinoline N-oxides, while reduction may produce fluoroisoquinoline derivatives with reduced nitrogen functionalities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
5-Fluoroisoquinoline: Similar to 5-Fluoro-3-methylisoquinoline, this compound has a fluorine atom on the isoquinoline ring but lacks the methyl group.
3-Methylisoquinoline: This compound has a methyl group on the isoquinoline ring but lacks the fluorine atom.
Fluoroquinolines: These compounds have a fluorine atom on the quinoline ring, a structural isomer of isoquinoline.
Uniqueness: The uniqueness of this compound lies in its combined fluorine and methyl substituents, which confer distinct reactivity and biological activity. The presence of both groups can enhance its interaction with molecular targets and improve its pharmacokinetic properties .
Eigenschaften
Molekularformel |
C10H8FN |
|---|---|
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
5-fluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3 |
InChI-Schlüssel |
UVARZMDRTXCYGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC=C2F)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13647308.png)

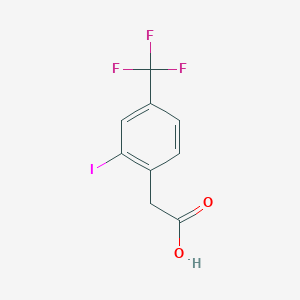
![2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid](/img/structure/B13647351.png)
![(9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-5-{N'-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}pentan-2-yl]carbamate](/img/structure/B13647353.png)
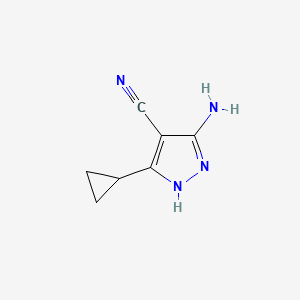
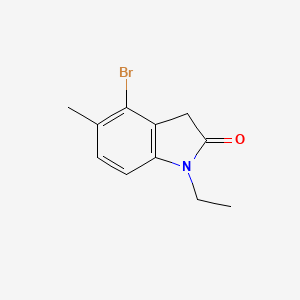
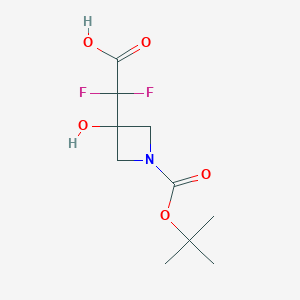
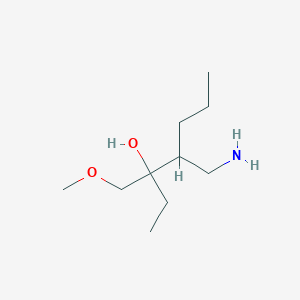
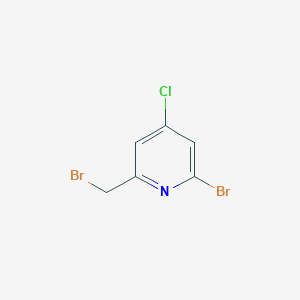
![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione](/img/structure/B13647382.png)

